(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride
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Overview
Description
(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the tetrahydropyran ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-aminotetrahydropyran-3-ol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of (3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride may involve biocatalytic processes using engineered enzymes. These enzymes catalyze the reduction of the precursor compound in the presence of cofactors such as NADH or NADPH. The biocatalytic method offers advantages like mild reaction conditions, high selectivity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-aminotetrahydropyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-5-aminotetrahydro-2H-pyran-3-ol
- (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol
- (3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol
Uniqueness
(3R,5R)-5-aminotetrahydropyran-3-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its hydrochloride salt form enhances its solubility and stability, further broadening its range of applications .
Properties
Molecular Formula |
C5H12ClNO2 |
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Molecular Weight |
153.61 g/mol |
IUPAC Name |
(3R,5R)-5-aminooxan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI Key |
XAVXIXWOZUSCNX-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@H](COC[C@@H]1O)N.Cl |
Canonical SMILES |
C1C(COCC1O)N.Cl |
Origin of Product |
United States |
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